molecular formula C17H16N2OS B4135444 N-{[allyl(phenyl)amino]carbonyl}benzenecarbothioamide

N-{[allyl(phenyl)amino]carbonyl}benzenecarbothioamide

Cat. No.: B4135444
M. Wt: 296.4 g/mol
InChI Key: MOORZYYXIVWTEV-UHFFFAOYSA-N
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Description

“N-{[allyl(phenyl)amino]carbonyl}benzenecarbothioamide” is a complex organic compound. It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The compound also includes a phenyl group attached to an amino group, a carbonyl group, and a benzenecarbothioamide group .


Synthesis Analysis

The synthesis of such a compound could involve several steps. For instance, allylation, which is the attachment of an allyl group to a substrate, usually another organic compound, could be one of the steps . This process typically involves the reaction of a carbanion with allyl chloride . Other alternatives include carbonyl allylation with allylmetallic reagents, such as allyltrimethylsilane, or the iridium-catalyzed Krische allylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The carbonyl group (C=O) and the amine group (−NH2) are also key components of the molecule .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of an allyl group could make the compound more reactive . Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive .

Mechanism of Action

The mechanism of action of this compound could involve several steps. For instance, the Mannich reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base . The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .

Properties

IUPAC Name

3-(benzenecarbonothioyl)-1-phenyl-1-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-13-19(15-11-7-4-8-12-15)17(20)18-16(21)14-9-5-3-6-10-14/h2-12H,1,13H2,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOORZYYXIVWTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)NC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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